
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a diazocane ring, and a 3-chloro-2,2-dimethylpropanoyl moiety
准备方法
The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazocane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazocane ring.
Introduction of the 3-chloro-2,2-dimethylpropanoyl group: This step involves the acylation of the diazocane ring with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a suitable base.
Attachment of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the 3-chloro-2,2-dimethylpropanoyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound has a similar structural framework but differs in the substitution pattern on the diazocane ring.
tert-Butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate: This compound also shares structural similarities but has different functional groups and ring systems.
属性
分子式 |
C16H29ClN2O3 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC 名称 |
tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C16H29ClN2O3/c1-15(2,3)22-14(21)19-10-6-8-18(9-7-11-19)13(20)16(4,5)12-17/h6-12H2,1-5H3 |
InChI 键 |
MHFPREFWHGOPLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


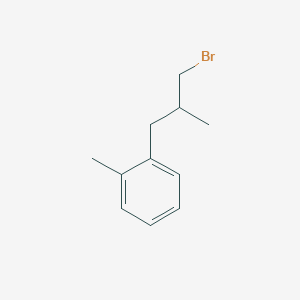
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
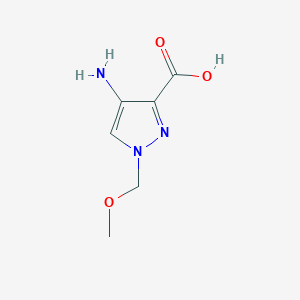
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)
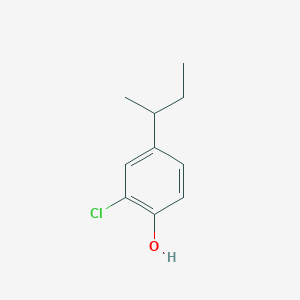
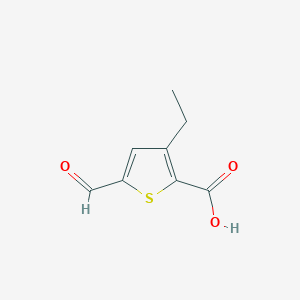
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)
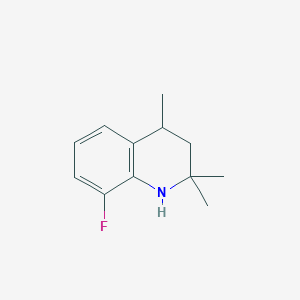
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)

